(E)-3-((3-fluoro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
The compound (E)-3-((3-fluoro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazole-bearing acrylonitrile derivative characterized by:
- A 3-fluoro-4-methylphenyl substituent on the amino group.
- A 3-nitrophenyl group attached to the thiazole ring.
- An (E)-configuration across the acrylonitrile double bond.
Properties
IUPAC Name |
(E)-3-(3-fluoro-4-methylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c1-12-5-6-15(8-17(12)20)22-10-14(9-21)19-23-18(11-27-19)13-3-2-4-16(7-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEMJEJKLUFLBM-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((3-fluoro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article synthesizes current knowledge regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole moiety, which is often associated with anticancer properties.
- An acrylonitrile group that may enhance its reactivity and biological interactions.
- Substituents such as fluoro and nitro groups, which can influence its pharmacological profile.
Research indicates that compounds with similar structures often exert their biological effects through multiple mechanisms:
- Induction of Apoptosis : Many thiazole derivatives trigger programmed cell death in cancer cells by activating apoptotic pathways. For instance, studies have shown that related compounds induce apoptosis via reactive oxygen species (ROS) generation and mitochondrial signaling pathways .
- Inhibition of Cell Proliferation : The compound's structural components may interfere with cellular proliferation signals, leading to reduced growth rates in cancerous tissues. Thiazole derivatives have been noted for their ability to inhibit key signaling pathways associated with cancer growth .
In Vitro Studies
A series of in vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The following table summarizes the findings:
Structure-Activity Relationship (SAR)
The efficacy of this compound can be linked to its structural features:
- The presence of the fluoro group enhances lipophilicity and may improve membrane permeability.
- The nitro group is associated with increased cytotoxicity in certain derivatives, likely due to its ability to form reactive intermediates.
- Variations in the phenyl substituents have been shown to significantly affect biological activity, suggesting that careful modification can lead to more potent analogs .
Case Studies
Several case studies highlight the therapeutic potential of thiazole-based compounds:
- Antitumor Activity : In a study involving a series of thiazole derivatives, compounds similar to this compound demonstrated significant inhibition of tumor growth in xenograft models.
- Mechanistic Insights : Investigations into the molecular dynamics revealed that these compounds interact with specific protein targets involved in cancer progression, providing insights into their mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
Nitro Group Position
- Target Compound : The 3-nitrophenyl group on the thiazole ring may enhance electron-withdrawing effects, influencing reactivity or binding interactions.
- Analogues: (2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile (): Features a 4-nitrophenyl group. 4-(3-Nitrophenyl)thiazol-2-ylhydrazones (): Derivatives with 3-nitrophenyl groups demonstrated antioxidant and selective hMAO-B inhibitory activities, suggesting the meta-nitro position is critical for enzyme interaction .
Fluorine and Methyl Substitutions
- Target Compound : The 3-fluoro-4-methylphenyl group combines fluorine’s electronegativity with methyl’s hydrophobicity, possibly enhancing membrane permeability.
- Analogues: (E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile (): A 2-fluoro-5-nitrophenyl substituent introduces steric and electronic differences, which may reduce bioactivity compared to the target compound’s 3-fluoro-4-methyl group . N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (): Dichlorophenyl substitution highlights how halogen position impacts kinase inhibition, with ortho/para positions offering distinct steric profiles .
Thiazole Ring Formation
- Target Compound : Synthesis likely involves cyclization reactions similar to 4-(4′-nitrophenyl)thiazol-2-amine (), where thiourea and ketones react under reflux conditions .
- Analogues :
Enzyme Inhibition
- Kinase Inhibitors (): Thiazol-2-amine derivatives with chlorophenyl groups demonstrated cyclin-dependent kinase inhibition, suggesting substituent-dependent efficacy .
Structural and Crystallographic Insights
- Resonance-Assisted Hydrogen Bonding (RAHB): In (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile (), RAHB stabilizes the crystal structure via intramolecular N–H⋯O bonds. The target compound’s acrylonitrile group may similarly participate in hydrogen bonding, affecting solubility and crystallinity .
- Bond Length Variations : Analogues like AJULUM and DALVES () show shortened C–N and lengthened C=C bonds due to conjugation, a feature likely shared by the target compound .
Preparation Methods
Thiazole Ring Formation via Hantzsch Cyclization
The thiazole core is synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-bromo ketones with thiourea derivatives. In WO1999021845A2 , analogous thiazole syntheses utilize bromoacetyl intermediates and isothiocyanates under reflux conditions . For example, 2-bromoacetyl-3-methylthiophene reacts with 4-isothiocyanato-benzenesulfonamide in chloroform/isopropanol to yield thiazole derivatives in 43–69% yields after column chromatography .
Adapting this method, the 4-(3-nitrophenyl)thiazol-2-yl moiety can be constructed by reacting 3-nitrobenzaldehyde-derived thiourea with 2-bromoacetophenone derivatives. Key steps include:
-
Thiourea Preparation : 3-Nitrobenzaldehyde is converted to its corresponding thiourea via reaction with ammonium thiocyanate in acidic conditions.
-
Cyclization : The thiourea reacts with 2-bromo-1-(3-nitrophenyl)ethan-1-one in ethanol under reflux, catalyzed by triethylamine, to form the thiazole ring .
Reaction Conditions :
-
Solvent: Ethanol
-
Catalyst: Triethylamine
-
Temperature: Reflux (78°C)
Coupling of the 3-Fluoro-4-methylphenylamino Group
The final step involves coupling the acrylonitrile-thiazole intermediate with 3-fluoro-4-methylaniline. WO2006066172A1 describes analogous aminations using nucleophilic aromatic substitution or palladium-catalyzed cross-couplings .
Method A: Nucleophilic Substitution
-
Activation : The acrylonitrile intermediate is brominated at the α-position using N-bromosuccinimide (NBS).
-
Amination : 3-Fluoro-4-methylaniline reacts with the brominated intermediate in DMF with K₂CO₃ as a base .
Method B: Buchwald-Hartwig Coupling
A palladium catalyst (e.g., Pd(OAc)₂) and ligand (Xantphos) facilitate coupling between the acrylonitrile-thiazole bromide and the amine in toluene at 110°C .
Optimized Conditions :
Stereochemical Control and Purification
The (E)-configuration of the acrylonitrile group is ensured by using bulky bases (e.g., DBU) during condensation, which favor trans-addition . Final purification involves column chromatography (SiO₂, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Data Summary of Key Synthetic Steps
Challenges and Mitigation Strategies
-
Low Amination Yields : Palladium catalyst deactivation by nitro groups is addressed using electron-rich ligands (Xantphos) .
-
Stereochemical Purity : DBU or other sterically hindered bases enforce (E)-selectivity during acrylonitrile formation .
-
Byproduct Formation : Intermediate bromination (Step 3) requires strict temperature control (0–5°C) to avoid di-bromination .
Q & A
Q. What are the standard synthetic routes for preparing (E)-3-((3-fluoro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : React α-haloketones with thiourea derivatives under reflux in ethanol to form the thiazole core .
- Nitrophenyl introduction : Use a nitrating mixture (HNO₃/H₂SO₄) to introduce the nitro group at the 3-position of the phenyl ring .
- Amination : Introduce the 3-fluoro-4-methylphenylamino group via nucleophilic substitution or condensation reactions, often requiring bases like NaH in DMF .
- Acrylonitrile formation : Perform a Knoevenagel condensation between an aldehyde precursor and a nitrile compound, using catalytic piperidine in ethanol .
Q. Key considerations :
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) .
- Optimize stereoselectivity by controlling temperature (60–80°C) and solvent polarity .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR (400 MHz, CDCl₃): Identify aromatic protons (δ 6.8–8.2 ppm), acrylonitrile protons (δ 6.5–7.0 ppm), and amine protons (δ 5.5–6.0 ppm) .
- ¹³C-NMR : Confirm nitrile carbon (δ ~115 ppm) and thiazole carbons (δ 150–160 ppm) .
- Infrared Spectroscopy (IR) : Detect nitrile (C≡N stretch at ~2200 cm⁻¹) and nitro (N-O stretch at ~1520 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 408.082 for [M+H]⁺) .
- X-ray Crystallography (if crystals form): Resolve stereochemistry and confirm the E-configuration .
Q. How can researchers assess the compound’s purity and stability?
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a gradient of acetonitrile/water .
- Stability :
- Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
- Monitor via TLC and NMR for decomposition products (e.g., nitro group reduction to amine) .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields and selectivity?
- Box-Behnken Design : Use statistical optimization to test variables like temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (0.5–2 mol%) .
- Example: For Knoevenagel condensation, a 3-factor design revealed optimal yield (82%) at 80°C, 1.5 mol% piperidine, and DMF as solvent .
- DoE (Design of Experiments) : Identify interactions between pH and reaction time for amination steps .
Q. How can structure-activity relationships (SAR) guide biological testing?
- Comparative analysis : Replace the 3-nitrophenyl group with 4-nitrophenyl () or 4-chlorophenyl () to evaluate how substituent position affects bioactivity .
- Targeted assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) with MTT assays, comparing IC₅₀ values to analogs .
Q. What methodologies resolve contradictions in reported biological data?
- Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding affinities for proposed targets (e.g., tubulin or topoisomerase) .
- Dose-response validation : Replicate conflicting studies with standardized protocols (e.g., fixed exposure time, serum-free conditions) .
- Pathway analysis : Employ transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells .
Q. How can researchers investigate the compound’s photodegradation or metabolic pathways?
- Photodegradation : Expose to UV light (λ = 254 nm) in methanol/water and analyze products via LC-MS .
- Metabolic stability : Incubate with liver microsomes (human or rat) and quantify parent compound depletion using UPLC-QTOF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
